molecular formula C14H13N3O2 B5866222 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE

Cat. No.: B5866222
M. Wt: 255.27 g/mol
InChI Key: NMDVYVOBTOVMQO-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a Schiff base linkage, which is known for its versatility in forming complexes with metals and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE typically involves the condensation reaction between an amino group and an aldehyde or ketone. One common method involves reacting 2-phenylacetic acid with 3-aminopyridine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction is often carried out in a solvent such as ethanol or methanol to facilitate the formation of the Schiff base linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology and Medicine

The compound has shown potential in biological applications, particularly in the development of antimicrobial and antiviral agents. Its ability to form stable complexes with metals makes it a candidate for drug development and delivery systems .

Industry

In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or mechanical strength .

Mechanism of Action

The mechanism by which (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and leading to various biological effects. The Schiff base linkage plays a crucial role in the stability and reactivity of these complexes .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[AMINO(PHENYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES
  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLORO-2-NITROBENZOATE

Uniqueness

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE is unique due to its specific Schiff base linkage and the presence of both pyridine and phenylacetate moieties.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-14(12-7-4-8-16-10-12)17-19-13(18)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDVYVOBTOVMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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